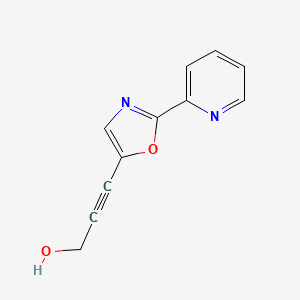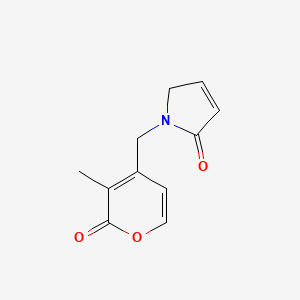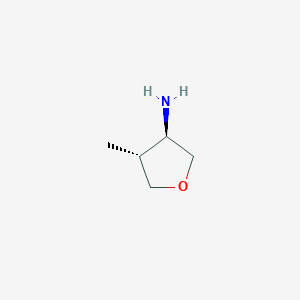
trans-4-Methyltetrahydrofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Methyltetrahydrofuran-3-amine: is an organic compound with the molecular formula C5H11NO It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of an amine group at the third position and a methyl group at the fourth position in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyltetrahydrofuran-3-amine typically involves the reduction of a suitable precursor, such as a nitro or nitrile compound. One common method is the catalytic hydrogenation of 4-methyltetrahydrofuran-3-nitrile using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Methyltetrahydrofuran-3-amine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Methyltetrahydrofuran-3-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of trans-4-Methyltetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the biological activity of the compound. The trans configuration of the methyl group may also play a role in the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
4-Methyltetrahydrofuran-3-amine: Lacks the trans configuration, which may affect its reactivity and biological activity.
Tetrahydrofuran-3-amine: Lacks the methyl group, resulting in different chemical properties and applications.
trans-4-Methylpyrrolidine-3-amine:
Uniqueness: trans-4-Methyltetrahydrofuran-3-amine is unique due to its specific configuration and functional groups. The presence of both the amine and methyl groups in the trans configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(3R,4R)-4-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI-Schlüssel |
YGAMXHGNEOFJNN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@H]1COC[C@@H]1N |
Kanonische SMILES |
CC1COCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


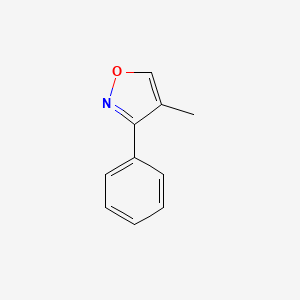

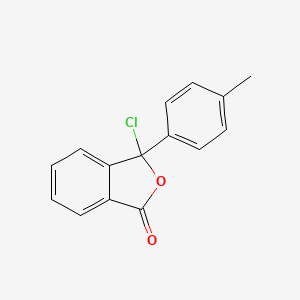
![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)
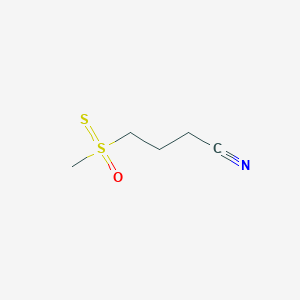
![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
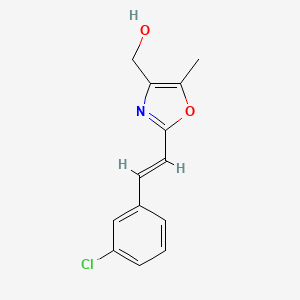
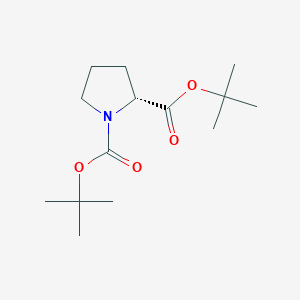
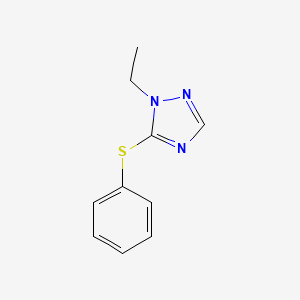
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
